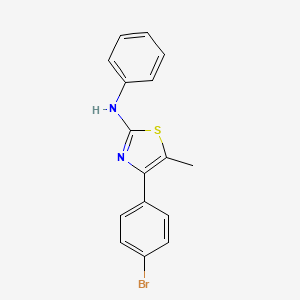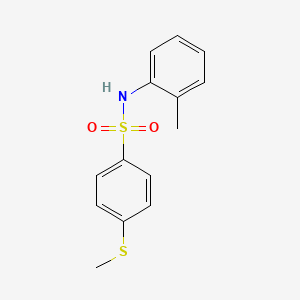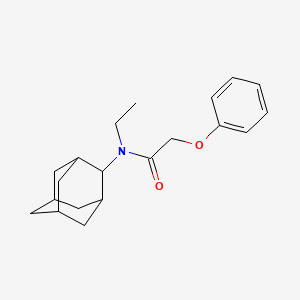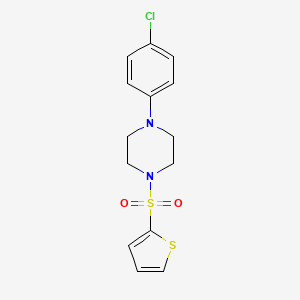
4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a bromophenyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against bacterial and fungal strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. In antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components. In anticancer research, it may interfere with cell signaling pathways that regulate cell growth and division.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-amine: Lacks the N-phenyl group but shares the thiazole and bromophenyl structure.
4-(4-bromophenyl)-2-aminothiazole: Similar structure but without the methyl and N-phenyl groups.
Uniqueness
4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine is unique due to the presence of both the bromophenyl and N-phenyl groups, which may contribute to its enhanced biological activity and specificity compared to similar compounds.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c1-11-15(12-7-9-13(17)10-8-12)19-16(20-11)18-14-5-3-2-4-6-14/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDXUODAXZNSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(4-chlorobenzyl)oxy]-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one](/img/structure/B5792877.png)
![7-(FURAN-2-YL)-8-(2-METHOXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B5792879.png)

![1-[(4-TERT-BUTYLPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B5792899.png)
![methyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5792909.png)
![4-Methyl-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B5792913.png)
![N-(tert-butyl)-4-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5792917.png)
![5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5792918.png)

![ethyl 2-[(ethylsulfonyl)amino]benzoate](/img/structure/B5792926.png)
![6-amino-4-[4-(dimethylamino)phenyl]-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B5792940.png)
![4-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B5792946.png)
![(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE](/img/structure/B5792954.png)

